molecular formula C17H13NO3 B12888319 Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- CAS No. 104907-28-0

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-

Cat. No.: B12888319
CAS No.: 104907-28-0
M. Wt: 279.29 g/mol
InChI Key: BQZMPBIXAGBCHY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.3166 g/mol . This methyl ester derivative features a benzeneacetic acid backbone linked to a 4-phenyl-2-oxazolyl group, a structural motif common in compounds investigated for various scientific applications. The specific research applications, mechanism of action, and detailed biological or chemical profile for this compound are not fully characterized in the available literature. As a building block in medicinal chemistry and organic synthesis, this compound is valued for its potential in developing novel substances and probing biochemical pathways. Researchers utilize this and related oxazole-containing compounds as intermediates in the synthesis of more complex molecules for pharmaceutical and material science research . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

104907-28-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)

InChI Key

BQZMPBIXAGBCHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and phenyl groups undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Findings
Oxazole ring oxidationKMnO₄ (acidic conditions)Oxazole ring-opened dicarboxylic acid derivativesOxidation targets the oxazole's nitrogen, leading to cleavage of the heterocycle .
Aromatic phenyl group oxidationH₂O₂ or tert-butyl hydroperoxide (TBHP)Hydroxylated or ketone derivativesSelective oxidation of the para-position on phenyl substituents.

Mechanistic Insight : Strong oxidizing agents like KMnO₄ disrupt the oxazole's aromaticity, yielding α-keto acids. In contrast, milder oxidants like TBHP modify peripheral phenyl groups without affecting the core structure.

Reduction Reactions

Reductive pathways primarily target the oxazole ring or carboxylic acid:

Reaction Reagents/Conditions Products Key Findings
Oxazole ring hydrogenationH₂, Pd/C (ethanol, 60°C)Partially saturated oxazoline derivativesControlled hydrogenation preserves the heterocycle while reducing double bonds .
Carboxylic acid reductionLiAlH₄ (dry ether)Benzyl alcohol derivativesConverts the -COOH group to -CH₂OH, retaining the oxazole intact.

Industrial Relevance : Catalytic hydrogenation is scalable for producing intermediates in pharmaceutical synthesis.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Substitution

Reaction Reagents/Conditions Products
NitrationHNO₃/H₂SO₄ (0–5°C)3-Nitro derivatives on the benzene ring
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃4-Halo-substituted oxazole derivatives

Regioselectivity : Electrophiles preferentially attack the para position of the phenyl group due to steric hindrance from the oxazole.

Nucleophilic Substitution

Reaction Reagents/Conditions Products
Hydroxide displacementNaOH (aqueous ethanol, reflux)Oxazole ring-opened amides
Thiol substitutionThiourea (DMF, 100°C)Thiadiazole analogues

Note : Thiol substitution replaces the oxazole's oxygen with sulfur, forming bioactive thiadiazoles .

Derivatization of the Carboxylic Acid Group

The -COOH group participates in classic acid-derived reactions:

Reaction Reagents/Conditions Products Yield
EsterificationROH, H₂SO₄ (reflux)Alkyl/aryl esters85–92%
AmidationRNH₂, DCC (DMAP, CH₂Cl₂)Amides78–90%

Applications : Esters exhibit enhanced lipid solubility for drug delivery, while amides are explored as enzyme inhibitors.

Cyclization and Cross-Coupling Reactions

The oxazole ring facilitates advanced transformations:

Reaction Reagents/Conditions Products
Click chemistryCu(I) catalyst, terminal alkynesTriazole-linked conjugates
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂Biaryl-functionalized derivatives

Research Highlight : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing binding affinity in medicinal chemistry .

Comparative Reaction Table

Reaction Type Preferred Reagents Temperature Solvent Yield Range
OxidationKMnO₄ (acidic)50–70°CH₂O/AcOH60–75%
ReductionH₂, Pd/C60°CEthanol80–88%
EsterificationH₂SO₄, ROHRefluxToluene85–92%
AmidationDCC, RNH₂RTCH₂Cl₂78–90%

Mechanistic and Synthetic Insights

  • Oxazole Stability : The oxazole ring resists mild acids/bases but degrades under strong oxidative or reductive conditions .

  • Carboxylic Acid Reactivity : The -COOH group directs substitutions on the benzene ring via resonance effects.

  • Green Chemistry : Solvent-free microwave-assisted reactions improve efficiency in esterification (93–98% yields) .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- serves as a versatile building block. It is utilized for synthesizing other complex organic compounds due to its reactive oxazolyl group. This property makes it valuable in developing new materials with tailored properties.

Biology

The compound has been studied for its interactions with biological systems. It acts as a probe for studying enzyme interactions and protein-ligand binding mechanisms. Its unique structure allows researchers to investigate various biochemical pathways, making it a useful tool in molecular biology.

Medicine

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- and its derivatives have shown potential therapeutic applications:

  • Anticancer Activity : Research indicates that certain analogs exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage. Its neuroprotective properties are attributed to enhancing antioxidant defenses and reducing inflammation in neuronal tissues.

Industry

In industrial applications, benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for producing advanced materials such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress
Enzyme InteractionModulation of enzyme activity

Case Studies

  • Anticancer Research : A study conducted on the anticancer properties of benzeneacetic acid derivatives demonstrated that specific analogs significantly inhibited the growth of breast cancer cells through apoptosis induction.
  • Neuroprotection Study : Another research project focused on the neuroprotective effects of this compound revealed that it effectively reduced neuronal cell death caused by oxidative stress, showcasing its potential for treating neurodegenerative diseases.
  • Industrial Application : A recent investigation explored the use of benzeneacetic acid derivatives in creating high-performance polymers that exhibit improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (CAS: 104907-38-2)

  • Molecular Formula: C₁₇H₁₃NO₃ (identical to the target compound).
  • Structural Difference : The isoxazole ring (1,2-oxazole) replaces the oxazole (1,3-oxazole), altering electronic distribution and steric interactions.
  • Implications : Isoxazoles generally exhibit lower aromaticity than oxazoles due to the adjacent oxygen and nitrogen atoms, which may reduce metabolic stability but enhance reactivity in synthetic pathways .

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- (CAS: 80589-72-6)

  • Molecular Formula: C₁₉H₁₇NO₄.
  • Structural Difference : The oxazolyl group is at the 4-position of the benzene ring, with an additional ethoxy substituent at the 5-position of the oxazole.
  • Such modifications are common in prodrug design to improve bioavailability .

Heterocyclic Carboxylic Acid Derivatives

2-Benzothiazole-2-oxyacetic acid

  • Molecular Formula: C₉H₇NO₃S.
  • Structural Difference : A benzothiazole ring replaces the oxazole, introducing a sulfur atom.
  • Key Properties : Benzothiazoles are prevalent in dyes and enzyme inhibitors due to their electron-withdrawing effects. This compound is used in research applications, contrasting with the oxazole derivative’s inferred biological roles .

Azo Benzoic Acid Derivatives (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid)

  • Structural Features : Azo (–N=N–) linkages and benzothiazole substituents.
  • Key Properties : These compounds are synthesized via diazotization and coupling reactions, exhibiting strong absorbance in UV-visible spectra (λₐᵦₛ ≈ 400–500 nm). Their pKa values range from 3.5–4.5 for carboxylic protons, influencing solubility and binding as analytical ligands or disperse dyes .

Pharmaceutical Derivatives

Ibuprofen (α-Methyl-4-(2-methylpropyl)benzeneacetic acid)

  • Molecular Formula : C₁₃H₁₈O₂.
  • Structural Difference : A propionic acid backbone with an α-methyl and isobutyl substituent.
  • Key Properties: Ibuprofen’s bulky substituents optimize cyclooxygenase (COX) inhibition, whereas the target compound’s oxazolyl group may target different pathways. Ibuprofen has a melting point of 75–78°C and poor water solubility, typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1. Comparative Analysis of Benzeneacetic Acid Derivatives

Compound Name CAS Molecular Formula Key Structural Features Properties/Applications References
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- 104907-28-0 C₁₇H₁₃NO₃ 2-oxazolyl, 4-phenyl substituent Potential anti-inflammatory agent
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- 104907-38-2 C₁₇H₁₃NO₃ 5-isoxazolyl, 3-phenyl substituent Structural isomer; reactivity studies
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- 80589-72-6 C₁₉H₁₇NO₄ 4-oxazolyl, ethoxy substituent Prodrug potential; lipophilicity
2-Benzothiazole-2-oxyacetic acid N/A C₉H₇NO₃S Benzothiazole ring Dyes, enzyme inhibitors
Azo benzoic acid derivatives Various Varies Azo linkage, benzothiazole Dyes, analytical ligands (pKa 3.5–4.5)
Ibuprofen 15687-27-1 C₁₃H₁₈O₂ α-methyl, isobutyl substituent NSAID; COX inhibition (MP: 75–78°C)

Biological Activity

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzeneacetic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. Its molecular formula is C15H13N1O2C_{15}H_{13}N_{1}O_{2} with a molecular weight of approximately 241.27 g/mol. The presence of the oxazole ring is significant for its biological activity, as it can influence interactions with biological targets.

Pharmacological Activities

Research indicates that Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of oxazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, certain oxazole derivatives demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, with some derivatives showing significant pain relief comparable to conventional analgesics .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological activity of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxazole ring may facilitate binding to enzyme active sites, inhibiting their function and thereby reducing inflammation or pain.
  • Cell Signaling Modulation : The compound might influence signaling pathways involved in pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxazole class:

StudyFindings
New oxazole derivatives showed significant inhibition of COX-2 with IC50 values as low as 0.019 μM, outperforming celecoxib (IC50 = 0.05 μM).
Synthesis of related benzeneacetic acid compounds revealed potential applications in treating metabolic disorders due to their unique structural features.
Research on inflammatory lung diseases indicated that compounds targeting specific cell populations could mitigate symptoms associated with conditions like COPD.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-phenyl-2-oxazolyl)benzeneacetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted phenylacetic acid derivatives and oxazole-forming reagents (e.g., ammonium acetate and aldehydes). Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids). Optimize yields by monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents .
  • Data Validation : Confirm purity using melting point analysis (compare to literature values) and HPLC with UV detection (λ = 254 nm). For example, structurally similar oxazole derivatives exhibit melting points in the range of 139–140°C .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • FTIR : Identify functional groups (e.g., oxazole C=N stretch at ~1600 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
  • NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and oxazole protons (δ 8.1–8.3 ppm). Compare to benzothiazole analogs for reference .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-(4-phenyl-2-oxazolyl)benzeneacetic acid derivatives?

  • Case Study : If anti-inflammatory activity varies across assays (e.g., COX-1 vs. COX-2 inhibition), validate results using:

  • Docking Studies : Compare binding affinities to COX enzymes using software like AutoDock Vina.
  • In Vivo Models : Use carrageenan-induced paw edema in rodents to correlate in vitro and in vivo efficacy .
    • Data Cross-Validation : Cross-reference UV-spectral data (e.g., λmax values) with synthetic intermediates to rule out impurities .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADME Prediction :

  • LogP : Calculate using XlogP3 software (estimated ~3.5 for oxazole-containing analogs) .
  • PSA (Polar Surface Area) : Use topological descriptors (e.g., ~43 Ų for similar esters) to assess membrane permeability .
    • Toxicity Screening : Apply QSAR models to predict hepatotoxicity and mutagenicity via platforms like ProTox-II .

Experimental Design Considerations

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the oxazole ring) under accelerated conditions (40°C/75% RH). Use C18 columns and gradient elution (water:acetonitrile) .
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .

Q. How do substituents on the phenyl or oxazole rings influence electronic properties?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Enhance oxidative stability (e.g., nitro or chloro substituents increase λmax by 10–15 nm in UV spectra) .
  • Electron-Donating Groups (EDGs) : Improve solubility (e.g., methoxy groups reduce logP by ~0.5 units) .

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